molecular formula C25H21NO4 B13516881 2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid

2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid

Cat. No.: B13516881
M. Wt: 399.4 g/mol
InChI Key: KUJUHIIGEMOHRM-KRWDZBQOSA-N
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Description

2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid is a complex organic compound known for its unique structure and properties. This compound is often used in various fields of scientific research due to its versatile chemical nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the formation of the indole ring and subsequent acylation to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and high-throughput screening methods can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it particularly valuable in specialized research and industrial applications .

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-2-yl]acetic acid

InChI

InChI=1S/C25H21NO4/c27-24(28)14-17-13-16-7-1-6-12-23(16)26(17)25(29)30-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,28)/t17-/m0/s1

InChI Key

KUJUHIIGEMOHRM-KRWDZBQOSA-N

Isomeric SMILES

C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O

Origin of Product

United States

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